molecular formula C12H20N2 B3484624 1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine

1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine

Cat. No.: B3484624
M. Wt: 192.30 g/mol
InChI Key: JBZKIJYLGDRJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine is a compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

The synthesis of 1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings. The reaction conditions often involve the use of specific oxidants and additives to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target .

Comparison with Similar Compounds

1-(1-Pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Similar Compounds

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • Pyrrolizines
  • Prolinol

Properties

IUPAC Name

1-(1-pyrrolidin-1-ylbut-3-yn-2-yl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-2-12(14-9-5-6-10-14)11-13-7-3-4-8-13/h1,12H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZKIJYLGDRJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CN1CCCC1)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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